5,6-Dimethylbenzimidazole
Beschreibung
Contextualization of 5,6-Dimethylbenzimidazole within the Broader Benzimidazole (B57391) Family
This compound belongs to the benzimidazole family, a class of heterocyclic organic compounds consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. solubilityofthings.comdrugbank.com Benzimidazoles are noted for their structural similarity to purines, which allows them to interact with various biological systems. nih.govmicrobialcell.com This structural feature is a key reason for the diverse pharmacological interest in the benzimidazole scaffold, with derivatives being investigated for a range of bioactivities. solubilityofthings.comnih.gov The core benzimidazole structure is a versatile scaffold in medicinal chemistry, and the addition of different functional groups, such as the two methyl groups in DMB, can significantly influence the compound's properties and biological interactions. solubilityofthings.comwikipedia.org
Significance of this compound as a Key Biomolecule
The primary significance of this compound in biological systems lies in its role as a fundamental component of vitamin B12, also known as cobalamin. wikipedia.orgpnas.org In the structure of vitamin B12, DMB acts as the "lower ligand," coordinating to the central cobalt atom. wikipedia.orgmdpi.com This coordination is a crucial feature of the vitamin's molecular architecture. iiti.ac.in
Vitamin B12 is an essential cofactor for various metabolic processes in humans and other organisms. pnas.org It is synthesized exclusively by a subset of microorganisms. pnas.org The biosynthesis of vitamin B12 is a complex process, and the formation of the DMB moiety is a critical step. pnas.org In aerobic organisms, the enzyme BluB is responsible for the conversion of flavin mononucleotide (FMNH2) into DMB. nih.gov The anaerobic biosynthesis pathway for DMB has also been identified, involving a set of genes designated as bzaABCDE. pnas.org
The presence of DMB distinguishes true vitamin B12 from some of its analogs, known as pseudovitamins, which may contain other bases like adenine (B156593) in its place. wikipedia.org Research has also shown that DMB can act as a flavin antagonist in certain bacteria, such as Salmonella Typhimurium, due to its structural resemblance to the isoalloxazine moiety of flavins. nih.gov This highlights the dual nature of DMB's biological activity, acting as both a vital precursor and a potential inhibitor depending on the biological context. nih.gov
Historical Perspective of this compound Discovery and its Association with Vitamin B12
The discovery of this compound is intrinsically linked to the groundbreaking research on vitamin B12. In 1948, the isolation of the anti-pernicious anemia factor, vitamin B12, was a major scientific achievement. iiti.ac.inresearchgate.net Subsequent work to elucidate the complex structure of this vitamin led to the identification of its constituent parts.
In 1949, Brink and Folkers identified this compound as a degradation product of vitamin B12 following acid hydrolysis. asm.orgacs.org This was a pivotal moment in understanding the chemical makeup of the vitamin. Further research confirmed that DMB is an integral part of the vitamin B12 molecule, specifically as the lower axial ligand coordinated to the cobalt atom. wikipedia.orgiiti.ac.innih.gov
Early studies also explored the biological activity of DMB itself. It was discovered that DMB could exhibit vitamin B12-like activity in rats, suggesting its role as a precursor. acs.orggoogle.com However, it was also observed that at certain concentrations, DMB could inhibit the growth of some vitamin B12-requiring microorganisms. asm.org The elucidation of the biosynthetic pathways of vitamin B12 further solidified the importance of DMB as a key intermediate. nih.govpnas.org The study of DMB and its incorporation into the vitamin B12 structure has been crucial in understanding the biosynthesis and function of this essential coenzyme. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5,6-dimethyl-1H-benzimidazole | wikipedia.orgnih.gov |
| Molecular Formula | C₉H₁₀N₂ | wikipedia.orgnih.gov |
| Molar Mass | 146.193 g·mol⁻¹ | wikipedia.org |
| Appearance | Light beige to white to off-white crystalline solid/powder | wikipedia.orgchemicalbook.com |
| Melting Point | 202-205 °C | chemicalbook.comsigmaaldrich.com |
Table 2: Key Research Findings on this compound
| Research Area | Key Finding | Source |
|---|---|---|
| Role in Vitamin B12 | Acts as the lower axial ligand to the central cobalt atom in vitamin B12 (cobalamin). | wikipedia.orgmdpi.com |
| Biosynthesis | Synthesized from flavin mononucleotide by the enzyme this compound synthase (BluB) in aerobic organisms. | nih.govwikipedia.org |
| Anaerobic Biosynthesis | The bzaABCDE gene cluster is responsible for the anaerobic biosynthesis of DMB. | pnas.org |
| Biological Activity | Can exhibit vitamin B12-like activity and also act as a flavin antagonist in some bacteria. | nih.govacs.org |
| Inhibition Studies | Can inhibit the growth of certain vitamin B12-requiring microorganisms at specific concentrations. | asm.org |
| Ruminant Nutrition | Supplementation with DMB can increase the ruminal synthesis of vitamin B12 in sheep. | mdpi.com |
Aerobic Biosynthesis Pathways
The aerobic synthesis of this compound is a sophisticated biochemical route that relies on molecular oxygen. This pathway is characterized by the enzymatic conversion of a flavin precursor into the benzimidazole ring structure.
Role of Flavin Mononucleotide (FMN) as a Precursor
In the aerobic pathway, Flavin Mononucleotide (FMN), a derivative of riboflavin (B1680620) (vitamin B2), serves as the direct precursor for the synthesis of this compound. soton.ac.uk This remarkable process involves the fragmentation and rearrangement of the isoalloxazine ring of FMN to form the bicyclic structure of DMB. soton.ac.uknih.gov The entire carbon and nitrogen framework of DMB is derived from the FMN molecule, a process sometimes referred to as molecular cannibalism. researchgate.net
Enzymology of Aerobic this compound Synthase (BluB)
The key enzyme responsible for the aerobic biosynthesis of DMB is this compound synthase, commonly known as BluB. nih.govresearchgate.net This enzyme, often referred to as a "flavin destructase," catalyzes the intricate and unprecedented transformation of reduced FMN (FMNH2) into DMB. soton.ac.uknih.gov BluB is a flavoprotein that, despite sharing structural similarities with nitroreductases and flavin oxidoreductases, is unique in its ability to cleave the flavin ring. nih.gov
The catalytic mechanism of BluB is a multi-step process that begins with the binding of reduced FMN (FMNH2) to the enzyme's active site. nih.gov In the presence of molecular oxygen, BluB facilitates the formation of a C4a-peroxyflavin intermediate. soton.ac.ukplos.org This intermediate is a crucial species in the reaction, initiating the subsequent fragmentation of the flavin ring. The reaction proceeds through a series of complex rearrangements, ultimately leading to the formation of this compound and D-erythrose 4-phosphate as a byproduct from the ribityl chain of FMN. soton.ac.ukresearchgate.net
Table 1: Key Intermediates in BluB Catalytic Activity
| Intermediate Species | Role in the Catalytic Cycle |
|---|---|
| Reduced Flavin Mononucleotide (FMNH2) | The initial substrate for the BluB enzyme. |
The conversion of FMNH2 to DMB by BluB is strictly dependent on the presence of molecular oxygen. nih.govharvard.edu Oxygen acts as a co-substrate in the reaction, being incorporated into the flavin intermediate to facilitate the oxidative cleavage of the isoalloxazine ring. soton.ac.uknih.gov In the absence of oxygen, the synthesis of DMB does not occur, highlighting the essential role of O2 in this aerobic biosynthetic pathway. nih.gov
The BluB enzyme has been identified and characterized in a variety of bacteria. In the photosynthetic bacterium Rhodospirillum rubrum, BluB has been shown to be a 24-kDa protein that is both necessary and sufficient for the oxygen-dependent conversion of FMNH2 to DMB. nih.gov Studies with purified BluB from R. rubrum have confirmed its catalytic activity in vitro. nih.gov
Similarly, the BluB homolog from the soil bacterium Bacillus megaterium has been identified and shown to be a functional DMB synthase. soton.ac.uknih.gov The DMB-synthetic activity of the purified recombinant BluB from B. megaterium has been confirmed in vitro, demonstrating the formation of DMB from FMNH2 in the presence of oxygen. nih.gov Interestingly, while B. megaterium can utilize an anaerobic pathway for cobalamin synthesis, its BluB enzyme still requires oxygen to produce DMB. soton.ac.uk
Table 2: Properties of BluB from Different Organisms
| Organism | BluB Molecular Weight (approx.) | Confirmed Activity | Oxygen Dependence |
|---|---|---|---|
| Rhodospirillum rubrum | 24 kDa | Yes | Yes |
Genetic Regulation of Aerobic this compound Synthesis Genes
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosylcobalamin |
| D-erythrose 4-phosphate |
| Flavin Mononucleotide |
| Flavin Mononucleotide, reduced form |
| Molecular Oxygen |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUQGASMPRMWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870631 | |
| Record name | 5,6-Dimethylbenzimidazole | |
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Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethylbenzimidazole | |
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CAS No. |
582-60-5 | |
| Record name | 5,6-Dimethylbenzimidazole | |
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| Record name | 5,6-Dimethylbenzimidazole | |
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| Record name | 5,6-Dimethylbenzimidazole | |
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| Record name | 5,6-Dimethylbenzimidazole | |
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| Record name | 1H-Benzimidazole, 5,6-dimethyl- | |
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| Record name | 5,6-Dimethylbenzimidazole | |
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| Record name | 5,6-dimethylbenzimidazole | |
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| Record name | 5,6-DIMETHYLBENZIMIDAZOLE | |
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| Record name | Dimethylbenzimidazole | |
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Melting Point |
205.5 °C | |
| Record name | 5,6-Dimethylbenzimidazole | |
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Biological Functions and Metabolic Significance of 5,6 Dimethylbenzimidazole
Role as the Lower Axial Ligand in Cobalamin (Vitamin B12)
5,6-Dimethylbenzimidazole (DMB) is a crucial organic compound, primarily recognized for its integral role in the structure of cobalamin (vitamin B12), the most complex non-polymeric natural product. researchgate.net In the cobalamin molecule, a central cobalt ion is held within a tetrapyrrolic corrin (B1236194) ring. This structure is further complexed by two axial ligands, one "upper" and one "lower". DMB serves as the characteristic "lower" or α-axial ligand in the form of vitamin B12 found in humans and many bacteria. nih.govpnas.org This specific structural feature distinguishes true cobalamin from other cobamides, which may incorporate different bases like adenine (B156593) (forming pseudocobalamin) in the lower position. researchgate.net
The incorporation of this compound into the final cobalamin structure is a critical step in the biosynthetic pathway, occurring after the complex corrin ring has been synthesized. The process begins with the synthesis of DMB itself, which can occur through two distinct, oxygen-dependent pathways.
Aerobic Pathway : In the presence of oxygen, the enzyme BluB, also known as flavin destructase, catalyzes the transformation of reduced flavin mononucleotide (FMNH2). nih.govmicrobialcell.com This enzyme facilitates an intricate fragmentation and contraction of the flavin's isoalloxazine ring to form DMB and D-erythrose 4-phosphate. researchgate.net
Anaerobic Pathway : Under anoxic conditions, a different set of enzymes is responsible for DMB synthesis, starting from 5-aminoimidazole ribotide (AIR). nih.gov
Once synthesized, DMB must be activated and attached to the cobinamide precursor. In many prokaryotes, including Salmonella enterica, this is initiated by the enzyme NaMN:DMB phosphoribosyltransferase (CobT). nih.govnih.gov This enzyme transfers a phosphoribosyl group to DMB, forming α-ribazole-5′-phosphate (α-RP). nih.govnih.gov Subsequently, the enzyme CobU activates adenosylcobinamide phosphate (B84403) to form adenosylcobinamide-GDP. The enzyme CobV then links this activated precursor with α-ribazole-5'-phosphate to create adenosylcobalamin-5'-phosphate. wikipedia.org The final step is the removal of the terminal phosphate by a phosphatase enzyme (CobC), yielding the complete, biologically active coenzyme, adenosylcobalamin. nih.govwikipedia.org
| Enzyme | Function | Pathway Step |
|---|---|---|
| BluB (DMB Synthase) | Synthesizes DMB from FMNH₂ | Aerobic DMB Biosynthesis |
| CobT (NaMN:DMB phosphoribosyltransferase) | Activates DMB to α-ribazole-5′-phosphate | Nucleotide Loop Assembly |
| CobU (Adenosylcobinamide-phosphate guanylyltransferase) | Activates the cobinamide precursor | Nucleotide Loop Assembly |
| CobV (Cobalamin-5'-phosphate synthase) | Joins the activated DMB-ribotide to the cobinamide | Nucleotide Loop Assembly |
| CobC (Adenosylcobalamin-5'-phosphate phosphatase) | Removes the 5' phosphate to form the final coenzyme | Final Maturation |
However, when cobalamin binds to certain B12-dependent enzymes, such as methionine synthase or methylmalonyl-CoA mutase, the DMB ligand is often displaced from the cobalt center. nih.govwikipedia.org In this "base-off/His-on" state, a histidine residue from the enzyme's polypeptide chain coordinates the cobalt ion instead. nih.gov This conformational change is critical for the enzyme's catalytic activity. The displacement of DMB modulates the redox potential of the cobalt ion and facilitates the cleavage of the bond between cobalt and the upper axial ligand (e.g., a methyl or 5'-deoxyadenosyl group), which is the key step in the catalytic cycles of these enzymes. wikipedia.orgamrita.edu In some enzymes, the DMB ligand, after dissociation, binds to a separate pocket within the protein, helping to anchor the cofactor correctly in the active site. nih.gov
Metabolic Pathways Involving this compound
The availability of DMB in a microbial environment can significantly affect the metabolism of various bacteria. Since only specific prokaryotes can synthesize DMB, many others must acquire it from their surroundings to produce true cobalamin. researchgate.net A deficiency of DMB can lead to the synthesis of incomplete cobamides or the incorporation of alternative, less suitable bases like adenine or guanine. researchgate.net
The type of lower ligand affects the efficiency of B12-dependent enzymes. For instance, in ruminant animals, DMB is a necessary precursor for rumen microorganisms to synthesize the vitamin B12 required for the host's energy metabolism, specifically for processing propionate (B1217596) via the methylmalonyl-CoA mutase enzyme. mdpi.com A lack of DMB or cobalt impairs vitamin B12 synthesis, leading to metabolic disorders. mdpi.com
Conversely, an excess of DMB can also have a negative metabolic impact. Research on Salmonella typhimurium has shown that high concentrations of DMB can inhibit bacterial growth. nih.gov This inhibitory effect stems from the structural similarity between DMB and the isoalloxazine ring of flavin cofactors (like FMN and FAD). DMB can act as a flavin antagonist, inhibiting the activity of essential flavoenzymes such as succinate (B1194679) dehydrogenase and NAD(P)H:flavin reductase. nih.govmicrobialcell.com
| Compound | Inhibitory Effect on Growth (with Succinate or Glycerol) | Structural Feature |
|---|---|---|
| This compound (DMB) | Potent Inhibitor | Methyl groups at positions 5 and 6 |
| 5-Methylbenzimidazole (B147155) (5-Me-Bza) | No significant inhibition | Lacks methyl group at position 6 |
| Benzimidazole (B57391) (Bza) | No inhibition | Lacks both methyl groups |
| Adenine | No inhibition | Different ring structure (purine) |
Data based on findings that DMB's inhibitory effect is specific and dependent on its structure, particularly the presence of both methyl groups. nih.gov
This compound is a naturally synthesized metabolite in a subset of bacteria and archaea. Organisms like Salmonella typhimurium are known to synthesize DMB de novo, enabling them to produce true cobalamin under anaerobic conditions. nih.govnih.gov Genetic studies in S. typhimurium have identified mutants incapable of synthesizing DMB; these mutants can still produce a functional cobamide if provided with benzimidazole externally, highlighting the modularity of the biosynthetic pathway. nih.gov While the specific pathway for DMB synthesis in S. typhimurium has not been fully elucidated, it is known to be distinct from the well-characterized aerobic BluB pathway. nih.gov Escherichia coli, a close relative of Salmonella, is not typically known to synthesize vitamin B12 or DMB de novo, and most strains rely on salvaging cobalamin or its precursors from the environment.
Interactions with Biological Systems
This compound as a Flavin Antagonist in Bacteria
This compound (DMB), a crucial precursor in the biosynthesis of coenzyme B12, exhibits antagonistic properties against flavins in certain bacteria, such as Salmonella enterica. This antagonism stems from the structural resemblance between DMB and the isoalloxazine moiety of flavin cofactors. This similarity allows DMB to act as a competitive inhibitor for flavins, thereby interfering with essential metabolic processes. nih.govmicrobialcell.com
The inhibitory effect of DMB is not universal across all benzimidazole derivatives. Studies have shown that the methyl groups at positions 5 and 6 of the benzimidazole ring are critical for its toxic activity in S. Typhimurium. nih.gov For instance, while both 5-methyl-benzimidazole (5-Me-Bza) and DMB inhibited bacterial growth when tricarballylate (B1239880) was the carbon source, only DMB was effective in arresting growth with succinate or glycerol. Unsubstituted benzimidazole and adenine did not show inhibitory effects at similar concentrations. nih.govmicrobialcell.com This specificity underscores the importance of the dimethyl substitution for the compound's flavin antagonist activity.
Further evidence of DMB's role as a flavin antagonist is demonstrated by the cellular response to exogenous flavins under DMB-induced stress. Increasing the intracellular concentration of flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) can counteract the inhibitory effects of DMB. nih.govmicrobialcell.com For example, the addition of riboflavin (B1680620), a precursor to FMN, to the growth medium resulted in a noticeable improvement in the growth of S. Typhimurium that was otherwise inhibited by DMB. nih.govmicrobialcell.com
Table 1: Inhibitory Effects of Benzimidazole Derivatives on S. Typhimurium Growth with Different Carbon Sources
| Compound | Carbon Source: Tricarballylate | Carbon Source: Succinate | Carbon Source: Glycerol |
| This compound (DMB) | Growth Inhibited | Growth Arrested | Growth Arrested |
| 5-Methyl-benzimidazole (5-Me-Bza) | Growth Inhibited | No Growth Arrest | No Growth Arrest |
| Unsubstituted Benzimidazole | No Inhibition | No Inhibition | No Inhibition |
| Adenine | No Inhibition | No Inhibition | No Inhibition |
Mechanisms of Growth Inhibition by this compound
The primary mechanism by which this compound inhibits bacterial growth is through the competitive inhibition of flavoenzymes. nih.gov These enzymes, which utilize FMN or FAD as cofactors, are vital for various metabolic pathways. By binding to the active sites of these enzymes, DMB prevents the binding of their natural flavin cofactors, leading to a reduction in their catalytic efficiency and subsequent growth arrest. microbialcell.com
In vitro studies have confirmed that DMB directly inhibits the activity of NAD(P)H:flavin reductase (Fre), a key housekeeping flavoenzyme in S. Typhimurium. nih.gov This enzyme is responsible for the reduction of FMN or FAD using electrons from NAD(P)H. nih.gov The inhibition of Fre disrupts the cellular pool of reduced flavins, which are essential for numerous redox reactions.
Furthermore, DMB has been shown to interfere with FAD-dependent dehydrogenases that are critical for the catabolism of specific carbon sources. nih.gov These include succinate dehydrogenase, D-alanine dehydrogenase, and tricarballylate dehydrogenase. nih.gov The inhibition of these enzymes explains why DMB is a more potent inhibitor when bacteria are grown in minimal medium with succinate, D-alanine, or tricarballylate as the sole carbon source. nih.gov
Interestingly, the inhibitory effects of DMB can be alleviated by increasing the intracellular concentration of the substrates for these flavoenzymes. Whole genome sequencing of spontaneous mutant strains of S. Typhimurium that were resistant to DMB revealed mutations in genes encoding for substrate transporters, such as the D-Ala/D-Ser transporter (cycA) and the dicarboxylate transporter (dctA). nih.govmicrobialcell.com These mutations likely lead to an increased uptake of substrates, which can then outcompete DMB for binding to the target flavoenzymes. nih.gov
Table 2: Flavoenzymes Targeted by this compound in S. Typhimurium
| Flavoenzyme | Metabolic Function | Consequence of Inhibition |
| NAD(P)H:flavin reductase (Fre) | Housekeeping flavin reduction | Disruption of cellular redox balance |
| Succinate dehydrogenase | Succinate catabolism | Inhibition of growth on succinate |
| D-alanine dehydrogenase | D-alanine catabolism | Inhibition of growth on D-alanine |
| Tricarballylate dehydrogenase | Tricarballylate catabolism | Inhibition of growth on tricarballylate |
Role in Animal Metabolism, particularly Ruminants
In contrast to its inhibitory effects in some bacteria, this compound plays a vital and constructive role in the metabolism of ruminant animals, such as sheep. mdpi.com DMB is an essential precursor for the synthesis of vitamin B12 (cobalamin) by rumen microorganisms. mdpi.comresearchgate.net Vitamin B12 is a critical coenzyme in the energy metabolism of ruminants, particularly in the metabolism of propionate, a major volatile fatty acid produced during rumen fermentation. mdpi.comresearchgate.net
The synthesis of "true vitamin B12" in the rumen is dependent on the availability of both cobalt and DMB. mdpi.comresearchgate.net A deficiency in DMB can impair the synthesis of vitamin B12, leading to metabolic issues. mdpi.com Supplementation of ruminant diets with DMB has been shown to increase the ruminal synthesis of vitamin B12. For instance, adding 1.5 g/d of DMB to the diet of dairy cows resulted in a 7.4 mg/d increase in ruminal vitamin B12 synthesis. mdpi.com
Studies in sheep have demonstrated that supplementing a high-concentrate diet with both DMB and cobalt can significantly improve ruminal fermentation. This supplementation leads to increased concentrations of vitamin B12, propionate, ammonia-N, and microbial protein in the rumen, along with an increase in ruminal pH. mdpi.com The enhanced vitamin B12 levels accelerate the conversion of lactate (B86563) to propionate, which is a more favorable energy source for the animal and helps to stabilize the ruminal environment. mdpi.com
Table 3: Effects of this compound and Cobalt Supplementation on Rumen Parameters in Sheep
| Parameter | Effect of Supplementation |
| Vitamin B12 Concentration | Increased |
| Propionate Concentration | Increased |
| Ammonia-N Concentration | Increased |
| Microbial Protein Content | Increased |
| Ruminal pH | Increased |
| Lactate Concentration | Decreased |
Synthetic Methodologies and Analogues of 5,6 Dimethylbenzimidazole
Chemical Synthesis of 5,6-Dimethylbenzimidazole and its Derivatives
The chemical synthesis of this compound and its derivatives is primarily centered around the construction of the core benzimidazole (B57391) ring system. Methodologies have been developed to achieve this efficiently, often involving condensation reactions and catalytic processes.
Condensation Reactions for Benzimidazole Ring Formation
A foundational method for synthesizing this compound involves the condensation of 4,5-diamino-1,2-dimethylbenzene with formic acid. google.com This reaction is a direct and effective way to form the imidazole (B134444) portion of the molecule. The process typically involves heating the diamine with formic acid. google.com The reaction can also be carried out in the presence of an aqueous mineral acid, such as 4 N hydrochloric acid. google.com Following the reaction, the product can be recovered by making the solution slightly alkaline, which causes the this compound to precipitate. google.com
Another synthetic route involves a multi-step process starting from 3,4-dimethylaniline. This precursor is first converted to N-(3,4-dimethylphenyl) formamide. Subsequent steps include nitration, reduction of the nitro group, and finally, a ring-closure reaction with formic acid to yield the final this compound product. google.com This particular pathway avoids the use of acetyl group protection and deprotection steps common in other syntheses, potentially offering a more environmentally friendly and streamlined process. google.com
Table 1: Key Reactants in Condensation Synthesis
| Starting Material | Reagent | Product |
|---|---|---|
| 4,5-diamino-1,2-dimethylbenzene | Formic Acid | This compound |
Catalytic Approaches in this compound Synthesis
Catalysis plays a significant role in the synthesis of this compound, particularly in the reduction of intermediate compounds. One established method involves the catalytic hydrogenation of 4,5-dimethyl-2-nitroaniline. google.com In this process, the nitroaniline derivative is hydrogenated in the presence of a suitable catalyst, such as palladium on activated charcoal (palladium-Darco), to produce 4,5-diamino-1,2-dimethylbenzene. google.com This diamine is then condensed with formic acid as described previously to complete the synthesis. google.com
A patented method also describes a synthesis route starting from 3,4-dimethylaniline, which, after being converted to an N-formyl derivative and nitrated, undergoes a catalytic hydrogenation reduction step before the final formic acid ring closure. google.com These catalytic hydrogenation steps are crucial for the efficient and high-yield conversion of nitro groups to the necessary amino groups for the subsequent benzimidazole ring formation.
Synthesis of Aza-Analogues of this compound
The synthesis of aza-analogues, where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom, has been explored to create new vitamin B12 analogues for research. For instance, 4(7)-Aza-5,6-dimethylbenzimidazole has been synthesized starting from N-1-benzyl-4-nitroimidazole. nih.gov This starting material is reduced to N-1-benzyl-4-aminoimidazole, which is then condensed with 1-dimethylamino-2-methylbutan-3-one to form N-1-benzyl-4-aza-5,6-dimethylbenzimidazole. nih.gov The protective benzyl (B1604629) group is subsequently removed via catalytic hydrogenation to yield the final aza-analogue. nih.gov
Researchers have also synthesized 7-azabenzimidazolylcobamide and 5,6-dimethyl-7-azabenzimidazolylcobamide from 4(5)-aminoimidazole using cultures of Eubacterium limosum. nih.gov This demonstrates that certain microorganisms can incorporate synthetic precursors to generate novel B12 analogues. nih.gov
Biosynthetic and Chemoenzymatic Production of this compound
In nature, this compound is biosynthesized from flavin mononucleotide (FMN). wikipedia.orgcaymanchem.com The enzyme responsible for this transformation is this compound synthase (BluB), an oxidoreductase. caymanchem.comwikipedia.org This enzyme catalyzes the aerobic conversion of the flavin mononucleotide (FMNH2) into this compound and D-erythrose 4-phosphate. wikipedia.orgnih.gov The BluB enzyme essentially "cannibalizes" the flavin molecule to construct the benzimidazole ring. wikipedia.org
Chemoenzymatic approaches have also been successfully employed. Growing cultures of bacteria, such as Propionibacterium shermanii, can transform synthetically provided 4(7)-aza-5,6-dimethylbenzimidazole into its corresponding cobamide analogues, 4-aza-5,6-dimethylbenzimidazolylcobamide and 5,6-dimethyl-7-azabenzimidazolylcobamide. nih.gov Similarly, Eubacterium limosum has been used to produce new vitamin B12-analogs from 4(5)-aminoimidazole. nih.gov These methods highlight the potential of using microbial systems to generate modified forms of the natural compound. Furthermore, studies with Sulfurospirillum multivorans have shown that when this bacterium is supplied with exogenous this compound, it incorporates it into its corrinoid cofactor, replacing the natural adenine (B156593) base. nih.gov
Design and Synthesis of this compound Analogues for Research Applications
The design and synthesis of analogues of this compound are driven by the quest for new therapeutic agents and research tools. Benzimidazole derivatives are recognized as important pharmacophores due to their structural similarity to purines and their wide range of biological activities. nih.govresearchgate.netnih.gov Synthetic strategies often involve modifying the core benzimidazole scaffold at various positions.
General synthetic approaches for benzimidazole derivatives include the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.net For creating diverse libraries of compounds, modifications are introduced at the N-1, C-2, C-5, and C-6 positions. For example, libraries of 2,5,6-trisubstituted benzimidazoles have been designed and synthesized as potential antitubercular agents. nih.gov The synthesis of bisbenzimidazole derivatives has also been reported, involving the reaction of 2-mercaptobenzimidazole (B194830) derivatives with diiodomethane. gsconlinepress.com
Structure-Activity Relationship Studies of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of benzimidazole derivatives. For this compound analogues, the methyl groups at positions 5 and 6 have been shown to be critical for certain biological effects. nih.gov In a study on the inhibitory effects of this compound on Salmonella Typhimurium, it was found that this compound was the most potent growth inhibitor compared to analogues lacking one or both methyl groups, such as 5-methylbenzimidazole (B147155) and unsubstituted benzimidazole. nih.gov This suggests that the dimethyl substitution pattern is key for its specific interactions with biological targets, in this case, flavoenzymes. nih.gov
In the development of antitubercular agents, extensive SAR studies on 2,5,6-trisubstituted benzimidazoles have been conducted. nih.gov These studies explored the effects of various substituents at the 2, 5, and 6 positions on potency and pharmacological properties. nih.gov Quantitative structure-activity relationship (QSAR) methods are also employed to build predictive models for the biological activity of benzimidazole derivatives, helping to guide the design of more potent compounds. scirp.org These computational approaches relate molecular descriptors to biological activity, providing insights into the structural features required for a desired effect. scirp.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Vitamin B12 |
| 4,5-diamino-1,2-dimethylbenzene |
| Formic Acid |
| 3,4-dimethylaniline |
| N-(3,4-dimethylphenyl) formamide |
| N-(2-amino-4,5-dimethylphenyl) formamide |
| 4,5-dimethyl-2-nitroaniline |
| Palladium |
| 4(7)-Aza-5,6-dimethylbenzimidazole |
| N-1-benzyl-4-nitroimidazole |
| N-1-benzyl-4-aminoimidazole |
| 1-dimethylamino-2-methylbutan-3-one |
| N-1-benzyl-4-aza-5,6-dimethylbenzimidazole |
| 7-azabenzimidazolylcobamide |
| 5,6-dimethyl-7-azabenzimidazolylcobamide |
| 4(5)-aminoimidazole |
| Flavin mononucleotide (FMN) |
| D-erythrose 4-phosphate |
| 4-aza-5,6-dimethylbenzimidazolylcobamide |
| Adenine |
| 2-mercaptobenzimidazole |
| Diiodomethane |
| 5-methylbenzimidazole |
Advanced Research Techniques for the Study of 5,6 Dimethylbenzimidazole
Spectroscopic Methods
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into the molecular structure and properties of 5,6-dimethylbenzimidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound and verifying its purity. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecule's carbon-hydrogen framework.
In ¹H NMR spectroscopy of this compound, distinct signals (resonances) appear for each chemically unique proton. The chemical shift (δ), reported in parts per million (ppm), indicates the proton's electronic environment. For this compound, the spectrum would characteristically show signals for the aromatic protons on the benzene (B151609) ring, the proton on the imidazole (B134444) ring (C2-H), the N-H proton, and the protons of the two methyl groups. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (e.g., singlets, doublets) reveal interactions between neighboring protons, confirming their connectivity.
¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. For instance, the carbon atoms of the methyl groups will have characteristic shifts that are significantly different from the aromatic and imidazole ring carbons.
The purity of a this compound sample can be assessed by the presence of any unexpected signals in the NMR spectrum, which would indicate the presence of impurities.
Table 1: Representative ¹H NMR Chemical Shifts for this compound (Note: Exact chemical shifts can vary depending on the solvent and experimental conditions)
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| C4-H, C7-H | ~7.4 | Singlet |
| C2-H | ~8.0 | Singlet |
| Methyl (C5-CH₃, C6-CH₃) | ~2.3 | Singlet |
| N-H | Variable | Broad Singlet |
Mass Spectrometry (MS) for Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for the identification and quantification of this compound. In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their m/z ratio and detected.
The molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques) in the mass spectrum directly corresponds to the molecular weight of this compound (146.19 g/mol ). This provides a strong confirmation of the compound's identity. aip.org High-resolution mass spectrometry can determine the exact mass with high precision, allowing for the deduction of the elemental formula (C₉H₁₀N₂).
Furthermore, the fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint. When subjected to ionization energy, the this compound molecule breaks into characteristic fragment ions. Analyzing these fragments helps to confirm the structure of the parent molecule. For instance, the loss of a methyl group (CH₃) is a common fragmentation pathway.
When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), mass spectrometry becomes a powerful tool for quantifying this compound in complex mixtures, such as biological samples. nih.gov The high selectivity and sensitivity of this hyphenated technique allow for the detection of trace amounts of the compound.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₀N₂ |
| Exact Mass | 146.0844 g/mol |
| Precursor Ion (m/z) | 147 ([M+H]⁺) |
| Common Fragment Ions (m/z) | 131, 120, 93, 77 |
UV-Visible Spectroscopy for Characterization and Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is valuable for the characterization of this compound and for monitoring the progress of chemical reactions in which it is involved. nih.govnih.gov
The benzimidazole (B57391) ring system contains a chromophore, a part of the molecule that absorbs light, which gives rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are specific to the electronic structure of the molecule. These parameters can be used for qualitative identification and for quantification using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species.
UV-Vis spectroscopy is particularly useful for monitoring reactions involving this compound. nih.gov For example, if the compound is being consumed or produced in a reaction, the change in absorbance at its λmax can be measured over time to determine the reaction kinetics. This allows researchers to study reaction rates and mechanisms. Recent advancements have expanded the use of UV-Vis spectroscopy in analyzing complex molecular processes with high precision. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized technique that detects species with unpaired electrons, such as free radicals. This method is crucial for studying reaction mechanisms that involve radical intermediates.
In the context of this compound, EPR has been instrumental in characterizing radical intermediates formed during its biosynthesis. For example, in the anaerobic biosynthesis pathway, a radical S-adenosyl-L-methionine (SAM) enzyme, BzaF, is involved in the conversion of 5-aminoimidazole ribotide (AIR) to a precursor of DMB. EPR spectroscopy has been used to detect and characterize an aminoimidazole radical intermediate in this reaction. aip.org By analyzing the hyperfine couplings in the EPR spectrum, which arise from the interaction of the unpaired electron with nearby magnetic nuclei, researchers can deduce the structure and electronic distribution of the radical intermediate. aip.orgnih.gov
While direct EPR studies on radical intermediates of this compound itself are specific to its biosynthetic pathways, the technique is broadly applicable to studying the radical chemistry of benzimidazole derivatives in general. google.com
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) for Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation, identification, and quantification of components in a mixture. It is widely employed for the purification and analysis of this compound. nih.gov
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. For this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and an aqueous buffer.
A specific HPLC method for the detection of this compound has been described using a C18 column with a mobile phase consisting of a mixture of methanol and a disodium (B8443419) phosphate (B84403) solution at a controlled pH. Detection is typically achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance.
The retention time, the time it takes for the compound to elute from the column, is a characteristic parameter used for identification. For quantification, the area under the chromatographic peak is measured and compared to that of a known standard. This method provides high accuracy, precision, and sensitivity for determining the concentration of this compound. HPLC is also an essential tool for purifying the compound from reaction mixtures or natural extracts.
Table 3: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Disodium Phosphate Solution (e.g., 25:75 v/v) |
| pH | 2.5 - 3.5 |
| Flow Rate | 0.6 - 1.2 mL/min |
| Detection Wavelength | 265 - 276 nm |
| Method | External Standard |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique for the study of this compound (DMB), offering high sensitivity and specificity for both the detection of minute quantities and the comprehensive analysis of related metabolites.
For trace analysis, LC-MS/MS methods have been developed to detect and quantify DMB and other benzimidazoles in complex matrices such as environmental samples and animal tissues. nih.govnih.gov These methods often employ liquid chromatography for separation, followed by tandem mass spectrometry for selective detection and confirmation. The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the benzimidazole molecules, preserving their structure for mass analysis. iaea.org Multiple reaction monitoring (MRM) is then used to enhance selectivity, where a specific precursor ion of the target analyte is selected and fragmented, and a characteristic product ion is monitored. This approach provides excellent limits of detection (LOD) and quantification (LOQ), often in the low microgram per kilogram (µg/kg) range, making it suitable for residue analysis and environmental monitoring. nih.gov For instance, a method for determining benzimidazole residues in swine muscle tissue achieved detection limits below 6 µg/kg. nih.gov
In the realm of metabolite profiling, LC-MS/MS is a powerful tool for untargeted and targeted metabolomics, aiming to identify and quantify a wide range of small molecules in a biological system. nih.govnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, coupled with advanced chromatographic techniques like Hydrophilic Interaction Chromatography (HILIC), enable the separation and detection of polar metabolites, including precursors and derivatives of DMB. hpst.cz These methods are crucial for understanding the biosynthesis and degradation pathways of DMB. By comparing the metabolite profiles of organisms under different conditions (e.g., wild-type vs. mutant strains), researchers can identify novel intermediates and characterize the metabolic network surrounding DMB. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Instrumentation | Agilent 1200 series HPLC; API3000, Applied Biosystems | nih.govmassbank.eu |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | iaea.orgmassbank.eu |
| Column | Agilent SB-Aq 4.5 × 150 mm (5 µm pore size) | nih.gov |
| Mobile Phase | Gradient of 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.5) and 100% methanol | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling | nih.govnih.gov |
| Precursor Ion [M+H]+ for DMB | m/z 147 | massbank.eu |
| Example LOQ | Below 10 µg/kg for most benzimidazoles in muscle tissue | nih.gov |
Genetic and Molecular Biology Approaches
Genetic manipulation of microorganisms has been fundamental to deciphering the biosynthetic pathway of this compound. Gene knockout studies, which involve the targeted inactivation of specific genes, have been instrumental in identifying the genetic loci required for DMB synthesis. In the bacterium Salmonella typhimurium, researchers have identified mutants that are unable to synthesize DMB. nih.gov Nutritional characterization of these mutants revealed that they could be rescued by the addition of 4,5-dimethylphenylenediamine, identifying it as a key intermediate in the pathway. nih.gov These studies suggested that the CobII region within the cob operon is dedicated to the synthesis of the imidazole ring of DMB. nih.gov
Conversely, overexpression studies, where the expression of a specific gene is artificially increased, are used to assess gene function and its impact on cellular processes. In studies of DMB's effect on S. typhimurium, spontaneous mutations leading to resistance against inhibitory concentrations of DMB were analyzed. nih.gov Whole-genome sequencing of these resistant strains identified mutations that led to the overexpression of transporter genes, specifically cycA (an amino acid transporter) and dctA (a dicarboxylate transporter). nih.gov This gain-of-function approach demonstrated that increasing the influx of certain substrates could alleviate the inhibitory effects of DMB, providing insights into the compound's interaction with cellular transport mechanisms. nih.gov
| Approach | Organism | Gene/Region Studied | Key Finding | Source |
|---|---|---|---|---|
| Gene Knockout | Salmonella typhimurium | CobII region of cob operon | Identified region as essential for DMB synthesis and 4,5-dimethylphenylenediamine as a pathway intermediate. | nih.gov |
| Overexpression (via suppressor mutation) | Salmonella typhimurium | cycA | Increased expression confers resistance to DMB, suggesting a role for substrate transport in mitigating DMB's effects. | nih.gov |
| Overexpression (via suppressor mutation) | Salmonella typhimurium | dctA | Increased expression confers resistance to DMB during growth on succinate (B1194679). | nih.gov |
Transcriptional analysis focuses on studying gene expression at the RNA level. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) allow for the precise measurement of messenger RNA (mRNA) transcripts of specific genes. This approach has been used to validate findings from overexpression studies related to DMB. For example, in DMB-resistant mutants of S. typhimurium, RT-qPCR analysis confirmed that the level of cycA gene expression was increased by nearly two-fold compared to the wild-type strain, providing direct evidence of transcriptional upregulation. nih.gov
Proteomic analysis provides a large-scale view of the proteins present in a cell or organism under specific conditions. Using methods like shotgun proteomics, researchers can identify and quantify thousands of proteins. nih.gov This is particularly useful for identifying the enzymes involved in DMB metabolism. For instance, the enzyme BluB, also known as flavin destructase, is known to catalyze the conversion of flavin mononucleotide (FMN) into DMB in some organisms. researchgate.net A comparative proteomic analysis comparing a wild-type DMB-producing organism with a bluB knockout mutant could definitively identify other proteins whose expression levels change in response to the absence of DMB synthesis. This can reveal previously unknown regulatory proteins or ancillary enzymes involved in the pathway. mdpi.com
| Gene | Organism | Condition | Fold Change in Expression | Technique | Source |
|---|---|---|---|---|---|
| cycA | S. typhimurium | DMB-resistant mutant vs. wild-type | ~2-fold increase | RT-qPCR | nih.gov |
Metabolic Flux Analysis in this compound Producing Organisms
Metabolic Flux Analysis (MFA) is a powerful quantitative technique used to determine the rates (fluxes) of intracellular metabolic reactions. creative-proteomics.com It provides a detailed snapshot of how an organism's metabolic network is functioning. 13C-Metabolic Flux Analysis (13C-MFA) is the most accurate approach, utilizing substrates labeled with the stable isotope carbon-13. mdpi.com
To study the biosynthesis of DMB, a 13C-MFA experiment would involve growing a DMB-producing microorganism on a primary carbon source that is enriched with 13C, such as [U-13C]glucose. As the organism metabolizes the labeled substrate, the 13C atoms are incorporated into various metabolic intermediates and, ultimately, into the final product, DMB. By using LC-MS to analyze the mass isotopomer distribution (the pattern of 13C labeling) in DMB and its precursor amino acids, researchers can computationally deduce the fluxes through the central metabolic pathways that lead to DMB synthesis. mdpi.com
This analysis can reveal the primary sources of the carbon backbone for DMB, identify metabolic bottlenecks that may limit its production, and quantify the carbon flow into competing pathways. Such information is invaluable for metabolic engineering efforts aimed at improving the yield of DMB or related cobamides in industrial microorganisms. creative-proteomics.com The construction of the metabolic models required for MFA relies on comprehensive pathway databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG). youtube.com
| Step | Description | Key Technologies/Tools |
|---|---|---|
| 1. Model Construction | Define the biochemical reaction network for the organism, including the DMB synthesis pathway. | KEGG, BioCyc Databases youtube.com |
| 2. Isotope Labeling Experiment | Culture the organism in a defined medium with a 13C-labeled substrate (e.g., glucose). | Bioreactors, Isotopic Tracers |
| 3. Sample Analysis | Harvest biomass and analyze the mass isotopomer distribution in key metabolites and DMB. | LC-MS/MS, GC-MS |
| 4. Flux Calculation | Use computational software to fit the experimental labeling data to the metabolic model and calculate intracellular fluxes. | Mathematical Algorithms, Flux Software |
| 5. Pathway Interpretation | Analyze the resulting flux map to understand carbon routing, identify bottlenecks, and guide metabolic engineering. | Data Visualization, Statistical Analysis |
Biotechnological and Industrial Applications of 5,6 Dimethylbenzimidazole Research
Metabolic Engineering for Enhanced 5,6-Dimethylbenzimidazole Production
Metabolic engineering offers promising avenues to increase the yield of this compound, a key precursor for vitamin B12 production. By manipulating the biosynthetic pathways of microorganisms, it is possible to enhance the production of this vital compound.
Optimization of Fermentation Processes for this compound Yield
For instance, in the fermentation of Propionibacterium freudenreichii, a prominent vitamin B12 producer, the concentration of byproduct propionic acid and the precursor DMB itself have been shown to be critical. Research has indicated that maintaining the propionic acid concentration below 10-20 g/L in the early stages and 20-30 g/L in the later stages of fermentation can significantly improve the biosynthesis of vitamin B12 nih.gov. Furthermore, the timing of DMB addition is crucial, as its incorporation is dependent on the fermentation level of the vitamin B12 intermediate nih.gov. One study achieved a high vitamin B12 concentration of 58.8 mg/L by implementing a control strategy for both propionic acid and DMB in an expanded bed adsorption bioreactor nih.gov.
The choice of carbon and nitrogen sources in the fermentation medium also plays a significant role. Different microorganisms may have varying preferences, and identifying the optimal sources can lead to substantial increases in yield. Statistical methods like response surface methodology are often employed to systematically optimize these medium components and other physical parameters.
| Fermentation Parameter | Optimized Condition/Strategy | Impact on Yield | Reference |
| Propionic Acid Concentration | Maintained below 10-20 g/L (early stage) and 20-30 g/L (late stage) | Improved vitamin B12 biosynthesis | nih.gov |
| This compound (DMB) Addition | Dependent on the fermentation level of the vitamin B12 intermediate | Enhanced incorporation into cobalamin | nih.gov |
| Bioreactor Type | Expanded bed adsorption bioreactor | Achieved high vitamin B12 concentration (58.8 mg/L) | nih.gov |
Overcoming Rate-Limiting Steps in Biosynthesis
Strategies to overcome this bottleneck include:
Overexpression of the bluB gene: Increasing the cellular concentration of the BluB enzyme can enhance the conversion rate of FMN to DMB. This is a common metabolic engineering strategy to boost the production of a desired metabolite.
Directed evolution of BluB: Protein engineering techniques can be used to create variants of the BluB enzyme with improved catalytic activity, stability, or reduced feedback inhibition.
Co-factor engineering: The biosynthesis of DMB from FMN highlights the importance of the intracellular pool of flavins. Engineering the upstream pathways to increase the availability of FMN could potentially enhance DMB production.
In anaerobic biosynthesis, a different set of enzymes is involved, and identifying the rate-limiting steps in this pathway is also an active area of research. Understanding the complex regulation of these biosynthetic pathways is key to developing effective strategies to overcome these limitations.
Development of Novel Cobalamin Analogues with Modified this compound Ligands
The structural diversity of the lower ligand of cobamides, the family of compounds to which vitamin B12 belongs, has opened up possibilities for the development of novel analogues with unique properties. While this compound is the characteristic lower ligand of vitamin B12, other naturally occurring cobamides possess different benzimidazoles, purines, or phenolic compounds in this position researchgate.netnih.gov.
Researchers have explored the synthesis and characterization of cobalamin analogues with modified DMB ligands. These modifications can influence the analogue's stability, bioavailability, and interaction with cobalamin-dependent enzymes. For example, studies have investigated analogues with variations in the methyl groups on the benzimidazole (B57391) ring or the introduction of other functional groups.
The ability of certain microorganisms to remodel cobamides by replacing the lower ligand provides a biological platform for creating these novel analogues. This process, known as cobamide remodeling, allows for the incorporation of different benzimidazole derivatives into the cobalamin structure. Understanding the substrate specificity of the enzymes involved in this process is crucial for designing and producing specific cobalamin analogues.
These novel analogues are valuable tools for studying the structure-function relationships of cobalamin-dependent enzymes and could have potential applications in diagnostics and therapeutics.
| Cobalamin Analogue Type | Lower Ligand Modification | Potential Significance |
| Benzimidazole Variants | Altered methylation patterns (e.g., 5-methylbenzimidazole) | Studying enzyme specificity and binding |
| Purine-based Analogues | Replacement of DMB with purines (e.g., adenine) | Found in naturally occurring cobamides, understanding microbial diversity |
| Phenolic-based Analogues | Replacement of DMB with phenolic compounds | Exploring the range of functional cobamides in nature |
Applications in Microbial Cell Factories for Vitamin B12 Production
Microbial fermentation is the primary industrial method for vitamin B12 production, and this compound is a critical component in this process. The efficiency of microbial cell factories, such as Pseudomonas denitrificans and Propionibacterium freudenreichii, is heavily dependent on the availability and incorporation of DMB.
In many industrial fermentation processes, DMB is added exogenously to the culture medium to ensure its availability for incorporation into the cobalamin molecule semanticscholar.org. This highlights the importance of DMB as a key precursor. Metabolic engineering efforts in these microbial cell factories often focus on enhancing the endogenous production of DMB to create self-sufficient and more cost-effective production strains.
The transport and activation of DMB within the microbial cell are also important considerations. The phosphoribosyltransferase CobT plays a crucial role in activating DMB for its attachment to the nucleotide loop of cobalamin nih.gov. Understanding and potentially engineering these transport and activation mechanisms could further optimize vitamin B12 production in microbial cell factories.
Environmental and Ecological Significance of this compound
The significance of this compound extends beyond industrial applications into the complex world of microbial ecology. As a key component of the most widely utilized cobamide, vitamin B12, DMB plays a crucial role in the interactions within microbial communities.
Role in Microbial Community Interactions and Cobamide Salvaging
In many natural environments, the ability to synthesize cobamides de novo is limited to a subset of prokaryotes. A significant portion of the microbial community relies on salvaging complete cobamides or their precursors from the environment. This compound is a critical precursor in these salvaging pathways.
Microorganisms that cannot synthesize DMB themselves can often take it up from the environment and incorporate it into incomplete cobamide precursors to produce functional vitamin B12. This process of "cobamide remodeling" allows organisms to utilize a wider range of available corrinoids. The availability of DMB in a microbial habitat can therefore influence the structure and function of the community by determining which organisms can successfully produce or remodel cobalamin.
Research has shown that free benzimidazoles, including DMB, are present in various environmental samples, suggesting that they are a shared resource within microbial communities. The ability to scavenge and utilize DMB provides a competitive advantage to certain microorganisms, shaping the dynamics of microbial ecosystems.
Future Directions and Emerging Research Areas
Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks
The biosynthesis of 5,6-Dimethylbenzimidazole is a critical step in the production of vitamin B12 in many prokaryotes. While the aerobic pathway involving the conversion of flavin mononucleotide (FMN) by the enzyme BluB is well-characterized, significant questions remain about alternative and undiscovered biosynthetic routes.
Future research will likely focus on:
Anaerobic Biosynthesis: A complete anaerobic pathway for DMB synthesis has yet to be fully elucidated. Identifying the enzymes and intermediates involved in oxygen-independent DMB formation is a key area of investigation. This is particularly relevant in anaerobic gut microbes and other anoxic environments where cobalamin synthesis is vital.
Alternative Precursors: While FMN is the known precursor in the BluB-dependent pathway, the existence of alternative substrates for DMB synthesis in different organisms is an open question. nih.gov Exploring the metabolic plasticity of DMB biosynthesis could reveal novel biochemical pathways.
Regulatory Networks: The cellular mechanisms that control the expression of DMB synthesis genes are not fully understood. Research into the regulatory networks, including transcription factors and small RNA molecules that govern DMB production in response to environmental cues, will provide a more complete picture of cobalamin homeostasis. For instance, studies in Propionibacterium freudenreichii and Propionibacterium shermanii have shown that the DMB-forming system is stimulated by nicotinamide (B372718) and is only active at high buffer concentrations and in the presence of oxygen, pointing to complex regulatory control. nih.gov
Microbial Community Dynamics: There is growing evidence that cobamides and their precursors, including DMB, are shared among microbes in complex communities. nih.gov Understanding the exchange of these molecules and the ecological implications of different DMB biosynthetic capabilities is a burgeoning field of research.
Advanced Structural Biology of this compound-Interacting Proteins
The interaction of this compound with proteins is central to its biological function, most notably its coordination with the cobalt ion in cobalamin. Advanced structural biology techniques are beginning to provide unprecedented insights into these interactions.
Emerging research in this area includes:
Cryo-Electron Microscopy (Cryo-EM): This technique allows for the high-resolution structural determination of large protein complexes in their near-native states. Cryo-EM will be instrumental in visualizing how cobalamin, with its DMB ligand, binds to large, complex enzymes and transporters. This can reveal subtle conformational changes that are critical for function but may be difficult to capture with other methods.
Time-Resolved Crystallography: Using X-ray free-electron lasers (XFELs), researchers can capture molecular snapshots of proteins in action on femtosecond timescales. This will enable the visualization of the dynamic process of DMB incorporation into the cobamide structure and the subsequent binding of the complete cofactor to its target enzymes.
Integrative Structural Biology: Combining data from multiple techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling will provide a more comprehensive understanding of the dynamic interactions of DMB-containing molecules with their protein partners. nih.gov This approach is particularly valuable for studying transient or weak interactions that are often crucial in biological systems. nih.gov
Development of New Enzymatic and Chemical Synthetic Strategies for this compound
Efficient and sustainable methods for the synthesis of this compound and its derivatives are crucial for both research and potential industrial applications.
Future developments are anticipated in:
Enzymatic Synthesis:
Enzyme Engineering: The BluB enzyme, a flavin destructase, is a key target for protein engineering. nih.gov Modifying its substrate specificity and catalytic efficiency through directed evolution or rational design could lead to more efficient and versatile biocatalytic routes for DMB and its analogs.
Cell-Free Systems: Utilizing cell-free enzymatic systems for DMB synthesis offers several advantages over whole-cell fermentation, including higher product yields and simplified purification. rsc.org Developing robust cell-free systems with efficient cofactor regeneration will be a key focus.
Chemical Synthesis:
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions for the synthesis of benzimidazoles. nih.gov
Modern Catalysis: The application of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig), offers powerful tools for the functionalization of the benzimidazole (B57391) core, enabling the synthesis of a wide range of derivatives with novel properties. mdpi.comresearchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of benzimidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. semanticscholar.org
| Synthetic Strategy | Description | Potential Advantages |
| Enzyme Engineering (BluB) | Modification of the BluB enzyme to improve its catalytic properties or alter its substrate specificity. | Increased efficiency, production of novel DMB analogs. |
| Cell-Free Enzymatic Synthesis | Use of purified enzymes in vitro to produce DMB. | Higher yields, simplified purification, greater control over reaction conditions. |
| Green Chemistry Approaches | Development of environmentally friendly chemical syntheses. | Reduced environmental impact, increased sustainability. |
| Palladium-Catalyzed Cross-Coupling | Use of palladium catalysts to form new carbon-carbon and carbon-heteroatom bonds. | High efficiency and selectivity for creating diverse derivatives. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Faster reaction times, often improved yields. |
Exploration of Novel Biological Activities and Therapeutic Potentials of this compound and its Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. ekb.egresearchgate.net While DMB itself is primarily known for its role in vitamin B12, there is growing interest in the therapeutic potential of DMB and its synthetic derivatives.
Key areas for future exploration include:
Antimicrobial and Antiviral Agents: Benzimidazole derivatives have shown promise as antimicrobial, antiviral, and antifungal agents. wikipedia.org Further investigation into the activity of DMB derivatives against a broad spectrum of pathogens, including drug-resistant strains, is warranted.
Anticancer Therapies: The anticancer potential of benzimidazole-containing compounds is an active area of research. neuroquantology.com The development of DMB derivatives that can selectively target cancer cells or inhibit key signaling pathways, such as the BRAF kinase, is a promising avenue. nih.gov
Anthelmintic Drugs: Benzimidazoles are a well-established class of anthelmintic drugs. The synthesis and evaluation of new DMB derivatives could lead to more effective treatments for parasitic infections, potentially overcoming existing resistance mechanisms. mdpi.com
Enzyme Inhibition: The structural similarity of DMB to the isoalloxazine moiety of flavins suggests that it could act as an antagonist for flavin-dependent enzymes. nih.gov This opens up the possibility of developing DMB derivatives as specific enzyme inhibitors for therapeutic purposes.
| Biological Activity | Research Focus |
| Antimicrobial/Antiviral | Screening DMB derivatives against a wide range of pathogens, including resistant strains. |
| Anticancer | Designing DMB analogs that target cancer-specific pathways or enzymes. |
| Anthelmintic | Developing new DMB-based drugs to combat parasitic infections and overcome resistance. |
| Enzyme Inhibition | Exploring DMB derivatives as inhibitors of flavin-dependent enzymes for therapeutic applications. |
Application of Synthetic Biology and Systems Biology for this compound Research
Synthetic biology and systems biology offer powerful new approaches to study and engineer the biological systems related to this compound.
Future applications in these fields may include:
Metabolic Engineering: Synthetic biology tools can be used to engineer microorganisms for the enhanced production of DMB or novel DMB analogs. This could involve the construction of synthetic gene circuits to control the expression of biosynthetic genes and optimize metabolic fluxes.
Biosensors: The development of genetically encoded biosensors that respond to the presence of DMB would be a valuable tool for studying its biosynthesis and transport in real-time. These sensors could be used for high-throughput screening of enzyme libraries or for monitoring DMB levels in different cellular compartments.
Systems-Level Analysis: Systems biology approaches, which integrate genomics, proteomics, and metabolomics data, can be used to create comprehensive models of the cellular networks in which DMB is involved. benthamscience.com These models can help to identify new regulatory mechanisms, predict the effects of genetic perturbations, and guide the rational design of metabolic engineering strategies. chemrxiv.org
Drug Discovery Platforms: Synthetic biology can be used to create novel platforms for drug discovery. nih.gov For example, engineered cell lines could be developed to screen for DMB derivatives with specific biological activities, accelerating the identification of new therapeutic leads.
Q & A
Basic Research Questions
Q. What are the key chemical properties and structural identification methods for 5,6-Dimethylbenzimidazole?
- Answer : 5,6-DMB (C₉H₁₀N₂, MW 146.19, CAS 582-60-5) is a white-to-light brown crystalline powder with a melting point of 203–206°C. It is water-soluble and forms hydrogen-bonded networks in its crystalline state. Structural identification typically employs X-ray diffraction (XRD) to resolve its monoclinic or triclinic crystal systems under varying pressures and solvation conditions. Spectroscopic methods (e.g., NMR, IR) are used to confirm the benzimidazole core and methyl substituents at positions 5 and 6 .
Q. What synthetic routes are available for 5,6-DMB, and how can yield be optimized?
- Answer : A common five-step synthesis starts with 3,4-dimethylaniline via acylation, nitration, hydrolysis, reduction, and cyclization. Optimizing nitration (30–45°C, 30 min, 1.6x molar nitrating agent) improves total yield to 50.3%. Alternative non-enzymatic routes involve alkaline degradation of riboflavin under reflux (95°C, 5N NaOH), yielding 5,6-DMB through intermediate formation of 6,7-dimethyl-8-ribityllumazine .
Q. How is 5,6-DMB detected and quantified in biological or synthetic mixtures?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) is standard. For trace analysis, mass spectrometry (ESI-MS) provides high sensitivity. In enzymatic studies, isotopic labeling (e.g., [5'-³H]riboflavin) tracks 5,6-DMB biosynthesis in microbial systems like Propionibacterium shermanii .
Advanced Research Questions
Q. What role does 5,6-DMB play in cobamide biosynthesis and vitamin B₁₂ assembly?
- Answer : 5,6-DMB is the lower ligand coordinating cobalt in vitamin B₁₂. In Salmonella enterica, the CobT enzyme catalyzes the phosphoribosylation of 5,6-DMB using nicotinate mononucleotide (NaMN) to form α-ribazole-5'-phosphate, a precursor for the nucleotide loop of cobalamin. Genetic disruption of cobT halts B₁₂ synthesis, highlighting its indispensability .
Q. How do pressure and solvation affect 5,6-DMB crystallization?
- Answer : At >0.6 GPa, 5,6-DMB forms solvates (e.g., dMBzIm·MeOH, dMBzIm·EtOH) via NH⋯OH⋯N hydrogen bonds replacing NH⋯N interactions in neat crystals. High-pressure XRD reveals phase transitions (e.g., monoclinic to triclinic at 1.40 GPa for methanol solvate). Volume contraction (ΔV~10%) drives solvate stability under pressure, contrasting ambient conditions favoring unsolvated forms .
Q. What enzymatic mechanisms govern 5,6-DMB biosynthesis in anaerobic bacteria?
- Answer : The BluB enzyme in Sinorhizobium meliloti converts reduced flavin mononucleotide (FMNH₂) to 5,6-DMB via an oxygen-dependent reaction. This involves cleavage of FMNH₂’s ribityl chain, generating D-erythrose 4-phosphate and releasing C-2 and 2-H from FMNH₂ as 5,6-DMB’s methyl groups. Mutational studies confirm BluB’s specificity for FMNH₂ over other flavins .
Q. How do genetic variations in cobamide biosynthesis pathways impact 5,6-DMB utilization?
- Answer : In Salmonella typhimurium, cobT mutants fail to incorporate 5,6-DMB into cobalamin unless supplemented with exogenous α-ribazole. Phylogenetic analysis shows evolutionary divergence: enterobacterial CobT shares <30% homology with non-enteric homologs (e.g., Nitrobacter), suggesting niche-specific adaptation .
Methodological Considerations
Q. What experimental strategies resolve contradictions in 5,6-DMB synthesis yields?
- Answer : Conflicting yields (e.g., 40% vs. 50.3% in nitration) arise from reagent purity and reaction scaling. Small-scale (<1 mmol) syntheses using anhydrous HNO₃ improve reproducibility. For riboflavin-derived routes, rigorous pH control (pH 10–12 during extraction) minimizes side-product formation .
Q. How can pressure-dependent solvation studies inform drug formulation?
- Answer : High-pressure solvates of 5,6-DMB exhibit enhanced solubility and stability, relevant for co-crystallization with pharmaceuticals. DAC (diamond-anvil cell) experiments coupled with XRD provide insights into solvate formation kinetics, guiding excipient design for B₁₂ derivatives .
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